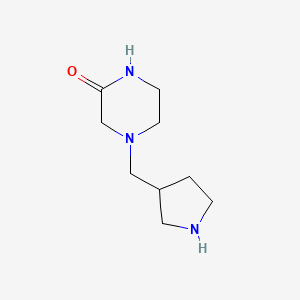

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one

Description

Contextualization within Piperazinone and Pyrrolidine (B122466) Chemistry Research

In the field of medicinal chemistry, both piperazine (B1678402) and pyrrolidine rings are considered "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs. mdpi.comrsc.orgresearchgate.net

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a core structure in numerous alkaloids and is present in 37 drugs approved by the U.S. Food and Drug Administration. nih.gov Its value in drug design is attributed to several key features:

Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized ring allows for precise spatial orientation of substituents, enabling better exploration of and fit within the binding pockets of biological targets. nih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, allowing for the creation of diverse stereoisomers which can exhibit different biological profiles and target selectivity. nih.gov

Physicochemical Properties : Incorporation of a pyrrolidine moiety can influence a molecule's basicity, polarity, and solubility, which are critical for its pharmacokinetic profile. nih.gov

The piperazinone scaffold , a six-membered ring containing two nitrogen atoms and a ketone group, is a derivative of piperazine. Piperazine itself is the third most common nitrogen heterocycle found in drug discovery. mdpi.com Piperazine and its derivatives are known to:

Improve Pharmacokinetics : The two nitrogen atoms can improve aqueous solubility and oral bioavailability. researchgate.net

Act as a Versatile Scaffold : The nitrogen atoms provide convenient points for substitution, allowing chemists to attach different pharmacophoric groups to modulate biological activity. mdpi.com

Exhibit Broad Biological Activity : Piperazine-containing compounds have been developed for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. mdpi.comwisdomlib.org The piperazinone core provides a more rigid structure compared to piperazine, which can be advantageous for locking in a specific conformation required for target binding.

Significance and Research Rationale for 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one Scaffold

The specific linkage of a pyrrolidine ring via a methyl group to the N-4 position of a piperazin-2-one (B30754) core in this compound suggests a deliberate molecular design strategy. The rationale for investigating this hybrid scaffold is likely rooted in the goal of combining the advantageous properties of both heterocycles to create novel compounds with unique biological activities.

The research interest in this scaffold can be inferred from the following points:

Synergistic Effects : The combination aims to merge the conformational rigidity and favorable pharmacokinetic properties of the piperazinone core with the three-dimensional complexity and stereochemical options of the pyrrolidine moiety.

Novel Chemical Space : Linking these two privileged structures creates a novel scaffold that is distinct from simple derivatives of either parent ring, potentially allowing interaction with biological targets in a new way to achieve desired activity or selectivity.

Target-Oriented Design : The pyrrolidine group can act as a key pharmacophore element designed to interact with a specific sub-pocket of a target protein (e.g., an enzyme or receptor), while the piperazinone serves as a central scaffold to correctly orient this group and other potential substituents.

Overview of Research Trajectories for Related Piperazinone-Based Compounds

Research into piperazinone and the broader piperazine class of compounds has yielded a multitude of therapeutic agents and clinical candidates across various disease areas. The versatility of this scaffold allows it to be adapted for a wide range of biological targets. Key research trajectories include the development of:

Anticancer Agents : Many piperazine derivatives function as kinase inhibitors, crucial for blocking signaling pathways that drive tumor growth. For example, piperazine-based thiazolidinones have been synthesized as potent VEGFR2 tyrosine kinase inhibitors, which can suppress cancer growth and induce apoptosis.

Antimicrobial Agents : The piperazine nucleus is a component of several antibiotics, such as ciprofloxacin. Research continues to explore new piperazine derivatives to combat antibacterial and antifungal resistance. nih.gov

CNS Agents : The piperazine scaffold is found in drugs with antipsychotic, antidepressant, and anxiolytic properties. mdpi.com Research has focused on designing derivatives that can modulate neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) receptors.

Antiviral and Antimalarial Drugs : The structural features of piperazine have been exploited to create compounds that inhibit viral replication or are effective against parasitic infections like malaria. mdpi.com

Table 1: Examples of Research Trajectories for Piperazine/Piperazinone Derivatives

Hypotheses and Research Questions Pertaining to this compound

Core Hypotheses:

Hypothesis 1 : The combination of the rigid piperazinone scaffold and the flexible, stereochemically rich pyrrolidine moiety can lead to potent and selective inhibitors of specific protein kinases, where the pyrrolidine group accesses a binding pocket not effectively reached by simpler piperazinone derivatives.

Hypothesis 2 : The basic nitrogen atom of the pyrrolidine ring can serve as a key interaction point (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in a target protein) or improve the compound's solubility and cell permeability.

Hypothesis 3 : The stereochemistry at the C-3 position of the pyrrolidine ring will be critical for biological activity, with one enantiomer likely showing significantly higher potency than the other against a given biological target.

Key Research Questions:

What is an efficient and stereoselective synthetic route to produce different stereoisomers of this compound?

What is the in vitro biological activity profile of this scaffold when screened against common drug target families, such as kinases, G-protein coupled receptors (GPCRs), and proteases?

What are the structure-activity relationships (SAR)? Specifically, how do substitutions on the pyrrolidine ring or the piperazinone backbone alter the compound's potency and selectivity?

These questions would form the basis of an initial research program to explore the potential of the this compound scaffold as a starting point for new drug discovery efforts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)piperazin-2-one |

InChI |

InChI=1S/C9H17N3O/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8/h8,10H,1-7H2,(H,11,13) |

InChI Key |

YCCKXFSAJUILFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CN2CCNC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Piperazinone-Pyrrolidine Core

Retrosynthetic analysis of the 4-(pyrrolidin-3-ylmethyl)piperazin-2-one core involves strategically disconnecting the molecule into simpler, more readily available precursors. The primary disconnections for this scaffold typically target the amide and amine bonds, which are synthetically easier to form.

A primary strategic disconnection is made at the C-N bond between the piperazinone ring and the pyrrolidin-3-ylmethyl moiety. This reveals two key synthons: a piperazin-2-one (B30754) ring and a 3-(halomethyl)pyrrolidine or a related electrophilic fragment. This approach simplifies the synthesis to the preparation of the two heterocyclic systems followed by their coupling.

Another key disconnection targets the amide bond within the piperazinone ring itself. This C(O)-N bond cleavage points to a substituted N-(pyrrolidin-3-ylmethyl)ethylenediamine precursor. Subsequent cyclization with a two-carbon carbonyl-containing reagent, such as an α-haloacetyl halide, would then form the piperazinone ring.

Further dissecting the pyrrolidine (B122466) ring, a common strategy involves breaking the C-N bonds, leading back to acyclic precursors like 1,4-dicarbonyl compounds or amino alcohols that can be cyclized. mdpi.comnih.gov For the specific 3-substituted pattern, strategies often begin with precursors that already contain the required stereocenter, such as glutamic acid or other chiral pool starting materials. mdpi.com These disconnections form the basis for the various synthetic routes developed for this class of compounds.

Development of Synthetic Routes to this compound

The synthesis of this compound has been approached through various methodologies, ranging from linear multi-step sequences to more convergent strategies.

Multi-step Organic Synthesis Approaches

Multi-step syntheses are the most common approach for constructing the this compound scaffold. These routes typically involve the sequential formation of the pyrrolidine and piperazinone rings, followed by their linkage.

One common pathway begins with the synthesis of a protected 3-(aminomethyl)pyrrolidine. This intermediate is often prepared from commercially available starting materials like N-protected glutamic acid, which is reduced and chemically modified to introduce the aminomethyl group at the 3-position. The synthesis of N-heterocycles often involves the use of protecting groups to manage reactivity during the synthetic sequence. mdpi.comnih.gov

The piperazin-2-one ring is typically constructed by reacting an ethylenediamine (B42938) derivative with a suitable two-carbon electrophile. For the target molecule, N-Boc-ethylenediamine can be alkylated with an α-haloacetate, such as ethyl chloroacetate, followed by deprotection and intramolecular cyclization to yield piperazin-2-one.

The final step involves coupling the two heterocyclic units. This is commonly achieved via reductive amination between piperazin-2-one and a protected 3-formylpyrrolidine, or through nucleophilic substitution where a 3-(halomethyl)pyrrolidine derivative reacts with the secondary amine of the piperazin-2-one ring.

Table 1: Example of a Multi-step Synthetic Approach

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Boc-pyrrolidin-3-ylmethanol | Dess-Martin periodinane, DCM | N-Boc-pyrrolidine-3-carbaldehyde |

| 2 | Piperazin-2-one, N-Boc-pyrrolidine-3-carbaldehyde | Sodium triacetoxyborohydride (B8407120), DCE | N-Boc-4-(pyrrolidin-3-ylmethyl)piperazin-2-one |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, catalyst, and stoichiometry of reagents.

In the coupling step between the pyrrolidine and piperazinone fragments, the choice of the reducing agent for reductive amination is critical. While sodium borohydride (B1222165) is a common choice, reagents like sodium triacetoxyborohydride are often preferred for their milder nature and higher selectivity, which can lead to cleaner reactions and higher yields.

Solvent selection also plays a significant role. Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are frequently used for reductive amination reactions. The temperature is another important factor; running reactions at room temperature or slightly elevated temperatures can influence the reaction rate and the formation of byproducts.

For nucleophilic substitution reactions, the choice of base and solvent is paramount. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often used to scavenge the acid produced during the reaction without competing with the nucleophile. Solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by effectively solvating the reactants. Optimization studies often involve screening various combinations of these parameters to identify the conditions that provide the highest yield and purity of the final product. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

The pyrrolidine ring in this compound contains a stereocenter at the 3-position, making the synthesis of single enantiomers a significant objective, particularly for pharmaceutical applications. nih.gov Stereoselective synthesis can be achieved through several strategies. mdpi.com

One common approach is to start with a chiral precursor from the "chiral pool." For example, enantiomerically pure (R)- or (S)-glutamic acid can be converted into the corresponding chiral 3-substituted pyrrolidine intermediates. This method ensures that the stereochemistry is set from the beginning and is maintained throughout the synthetic sequence.

Another strategy involves the use of chiral catalysts or auxiliaries to induce asymmetry in a prochiral substrate. ua.es For instance, an asymmetric hydrogenation or a chiral amine-catalyzed cyclization could be employed to create the chiral pyrrolidine ring. organic-chemistry.org Diastereoselective 1,3-dipolar cycloadditions using chiral precursors can also yield enantiomerically enriched pyrrolidines. ua.es

The separation of enantiomers from a racemic mixture, known as resolution, is another viable method. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the desired enantiomer.

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis starting from (S)-glutamic acid. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. | Rhodium-catalyzed asymmetric hydrogenation of a pyrroline (B1223166) intermediate. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans auxiliary-directed alkylation to set the stereocenter. |

Synthesis of Structural Analogues and Derivatives of this compound for Research Purposes

The synthesis of structural analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. tandfonline.comresearchgate.net These modifications can involve altering the substitution pattern on either the pyrrolidine or piperazinone rings, or changing the linker between them.

Derivatives can be created by introducing substituents at various positions on the pyrrolidine ring. For example, fluoro or hydroxyl groups can be incorporated to modulate the compound's electronic properties and potential for hydrogen bonding. nih.gov The nitrogen atom of the pyrrolidine ring can also be substituted with different alkyl or aryl groups.

The piperazinone ring also offers opportunities for modification. Substituents can be added to the nitrogen atoms or the carbon backbone of the ring. For instance, the N1 nitrogen of the piperazinone can be alkylated or acylated to introduce new functional groups.

The linker between the two rings can also be varied. The methyl group can be extended to an ethyl or propyl chain, or replaced with other functional groups to alter the conformational flexibility and spatial relationship between the two heterocyclic moieties. The synthesis of these analogues often follows similar synthetic routes to the parent compound, simply by using appropriately substituted starting materials. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)- or (S)-Glutamic acid |

| N-Boc-ethylenediamine |

| Ethyl chloroacetate |

| N-Boc-pyrrolidin-3-ylmethanol |

| Dess-Martin periodinane |

| N-Boc-pyrrolidine-3-carbaldehyde |

| Sodium triacetoxyborohydride |

| N-Boc-4-(pyrrolidin-3-ylmethyl)piperazin-2-one |

| Trifluoroacetic acid |

| Diisopropylethylamine (DIPEA) |

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for the three-dimensional architecture it imparts to molecules. nih.gov Its non-planar, puckered conformation can be controlled by the strategic placement of substituents, which in turn influences the biological activity of the compound. nih.gov Synthetic modifications to the pyrrolidine moiety of this compound can be approached by either building the ring from acyclic precursors or, more commonly, by functionalizing a pre-existing pyrrolidine ring. nih.gov

Key modifications often target the pyrrolidine nitrogen (N-1 position) or the carbon atoms of the ring. The secondary amine of the pyrrolidine offers a straightforward handle for N-alkylation, N-acylation, or N-arylation, allowing for the introduction of a wide array of functional groups. Furthermore, substitutions at the C-2, C-4, or C-5 positions can be achieved using various synthetic methods, including asymmetric lithiation of N-Boc-pyrrolidine or cycloaddition reactions, to introduce alkyl, aryl, or functionalized side chains. researchgate.net The stereochemistry of these substituents is a critical consideration, as different stereoisomers can exhibit distinct biological profiles due to varied interactions with protein targets. nih.gov

Table 1: Potential Modifications of the Pyrrolidine Moiety

| Modification Site | Type of Modification | Potential Substituents | Synthetic Approach |

|---|---|---|---|

| N-1 | Alkylation / Acylation | Methyl, Ethyl, Benzyl, Acetyl | Reaction with alkyl halides or acyl chlorides |

| C-2 | Alkylation / Arylation | Phenyl, Hydroxymethyl | Asymmetric lithiation followed by electrophilic quench |

| C-4 | Functionalization | Fluoro, Hydroxyl | Use of functionalized pyrrolidine starting materials |

Substitutions on the Piperazinone Ring System

The piperazin-2-one core is a key structural feature that offers multiple sites for synthetic elaboration. Methodologies for creating substituted piperazin-2-ones are well-documented and include strategies like reductive cyclization, Mitsunobu alkylation, and Jocic-type reactions. researchgate.net These approaches can be adapted to generate analogues of this compound with diverse substitution patterns.

The most accessible position for modification is the N-1 nitrogen, which can be readily substituted using standard alkylation or arylation conditions, such as the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org This allows for the introduction of various alkyl, benzyl, or (hetero)aryl groups. Additionally, the carbon framework of the piperazinone ring (C-3, C-5, C-6 positions) can be functionalized. For instance, stereoselective substitution of α-halo esters can provide access to 3-substituted piperazin-2-ones. researchgate.net More advanced cascade reactions, promoted by metals, can create multiple bonds and introduce diversity at several positions in a single synthetic operation. thieme-connect.comthieme.de

Table 2: Potential Substitutions on the Piperazinone Ring

| Modification Site | Type of Modification | Potential Substituents | Synthetic Approach |

|---|---|---|---|

| N-1 | Alkylation / Arylation | Benzyl, Phenyl, Pyridinyl | N-alkylation with alkyl halides; Buchwald-Hartwig amination |

| C-3 | Alkylation | Methyl, Propyl, Benzyl | Asymmetric synthesis from α-amino acids; Alkylation of enolates |

| C-5 / C-6 | Alkylation | Methyl, Ethyl | Use of substituted ethylenediamine precursors; Ring-closing metathesis |

Variations in the Linker Region

The methylene (B1212753) (-CH2-) group serves as the linker connecting the pyrrolidine and piperazinone heterocycles. The nature of this linker—its length, flexibility, and chemical composition—is critical for defining the spatial relationship between the two rings. While less commonly explored than modifications to the heterocyclic rings themselves, altering the linker is a powerful strategy for modulating a molecule's properties. The insertion of a piperazine (B1678402) moiety into linkers has been used to improve rigidity and solubility. rsc.orgresearchgate.net

Variations can be synthetically accessed by starting with different building blocks. For example, to extend the linker from a single methylene unit to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) chain, one could employ 3-(2-chloroethyl)pyrrolidine (B15369468) or 3-(3-chloropropyl)pyrrolidine, respectively, for the initial alkylation of the piperazin-2-one nitrogen. Furthermore, the linker itself can be functionalized. For instance, incorporating an amide bond by coupling a pyrrolidine-3-carboxylic acid derivative with an N-aminoethyl-piperazinone could yield a more rigid and polar analogue. The basicity of the linker can also be modulated, which in turn affects physicochemical properties. semanticscholar.org

Table 3: Potential Variations in the Linker Region

| Linker Structure | Description | Synthetic Precursor Example |

|---|---|---|

| -CH2- | Methylene (parent) | N-Boc-3-(chloromethyl)pyrrolidine |

| -CH2CH2- | Ethylene | N-Boc-3-(2-chloroethyl)pyrrolidine |

| -CH2CH2CH2- | Propylene | N-Boc-3-(3-chloropropyl)pyrrolidine |

| -CH2-CO-NH-CH2- | Amide-containing | N-Boc-pyrrolidine-3-carboxylic acid |

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of nitrogen-containing heterocycles is an area where the principles of green chemistry are being increasingly applied to minimize environmental impact. nih.govresearchgate.net Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. Green chemistry seeks to address these issues through the use of safer solvents, alternative energy sources, and catalytic methods. nih.govpreprints.org

For the synthesis of this compound and its analogues, several green strategies can be envisioned.

Use of Greener Solvents: Replacing conventional solvents like dichloromethane or DMF with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like eucalyptol (B1671775) can significantly reduce the environmental footprint of the synthesis. mdpi.com

Alternative Activation Methods: Microwave irradiation and ultrasound can be used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This increased energy efficiency is a cornerstone of green chemistry. nih.gov

Catalysis: The use of solid acid catalysts, nanoparticles, or biocatalysts can replace hazardous and stoichiometric reagents, reduce waste, and allow for easier product purification. nih.gov For instance, catalytic transfer hydrogenation for reductive steps can avoid the use of metal hydrides that generate significant waste.

Advanced Spectroscopic and Structural Elucidation of 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. For 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one, analysis via electrospray ionization (ESI) would yield a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared against the theoretical value to confirm the molecular formula, C₉H₁₇N₃O.

The exceptional mass accuracy of HRMS, typically within 5 ppm, allows for the unambiguous confirmation of the molecular formula. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The resulting fragmentation pattern provides valuable insights into the molecule's connectivity. Key fragmentation pathways for this compound would likely involve the cleavage of the bond between the methylene (B1212753) bridge and the pyrrolidine (B122466) ring, as well as the bond between the methylene bridge and the piperazinone nitrogen. Other expected fragments would arise from the opening of either heterocyclic ring.

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Δ (ppm) | Proposed Fragment Structure |

|---|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₈N₃O⁺ | 184.1444 | 184.1441 | -1.6 | Intact Protonated Molecule |

| [M-C₄H₈N]⁺ | C₅H₁₀N₂O⁺ | 114.0788 | 114.0785 | -2.6 | Piperazinone ring after cleavage of C-C bond to pyrrolidine |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | 84.0805 | -3.6 | Pyrrolidin-3-ylmethyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

The ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidine ring, the piperazinone ring, and the connecting methylene bridge. The chemical shifts and coupling constants (J-values) would help to differentiate between axial and equatorial protons within the ring systems. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield signal for the amide carbonyl carbon.

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Piperazinone C=O | 170.5 | - | - |

| Piperazinone CH₂ (adjacent to C=O) | 49.8 | 3.25 | s |

| Piperazinone CH₂ (adjacent to N) | 45.2 | 2.80 | t |

| Bridge CH₂ | 58.1 | 2.55 | d |

| Pyrrolidine CH (chiral center) | 35.7 | 2.40 | m |

| Pyrrolidine CH₂ (adjacent to N) | 54.3 | 3.05 (eq), 2.65 (ax) | m |

| Pyrrolidine CH₂ | 30.1 | 1.90 (eq), 1.60 (ax) | m |

| Pyrrolidine NH | - | 2.10 | br s |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would show correlations between adjacent protons in the pyrrolidine ring and the piperazinone ring, confirming the integrity of these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the protons of the methylene bridge and the carbons of both the pyrrolidine and piperazinone rings, unequivocally proving the link between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. This is vital for determining stereochemistry and preferred conformations. For instance, NOE correlations between protons on the methylene bridge and specific protons on the pyrrolidine ring would help define the spatial arrangement around the chiral center.

Molecules containing six-membered rings like piperazinone often exist in a dynamic equilibrium between different conformations, most commonly chair forms. beilstein-journals.orgrsc.org Furthermore, rotation around the amide C-N bond can be restricted. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these processes.

At low temperatures, the interconversion between conformers may be slow on the NMR timescale, leading to the appearance of separate signals for each distinct conformation. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal at a specific "coalescence temperature." The activation energy (ΔG‡) for the conformational change can be calculated from this temperature, providing quantitative information about the energy barrier of the process. beilstein-journals.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the amide group in the piperazinone ring, typically around 1650-1680 cm⁻¹. Other key peaks would include the N-H stretching vibration of the secondary amine in the pyrrolidine ring (around 3300-3400 cm⁻¹) and C-H stretching vibrations (2800-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. The spectrum is often richer in signals from the carbon skeleton, providing a detailed fingerprint of the molecule.

The position and shape of the N-H and C=O bands can be sensitive to hydrogen bonding. In concentrated solutions or the solid state, intermolecular hydrogen bonding between the pyrrolidine N-H (donor) and the piperazinone C=O (acceptor) would cause a broadening and shifting of these bands to lower frequencies.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (Pyrrolidine) | ~3350 (broad) | ~3350 (weak) |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=O stretch (Amide) | ~1660 (strong) | ~1660 (moderate) |

| N-H bend | ~1550 | - |

| C-N stretch | 1100-1250 | 1100-1250 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure determination would confirm the chair conformation of the piperazinone ring and the envelope or twisted conformation of the pyrrolidine ring. Crucially, it would reveal the nature of the intermolecular interactions that dictate the crystal packing. The most significant interaction is expected to be hydrogen bonding between the N-H group of the pyrrolidine and the carbonyl oxygen of a neighboring molecule. iucr.orgnih.gov This interaction would likely link the molecules into chains or sheets, forming a well-defined supramolecular architecture. unimi.itresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 6.45 |

| β (°) | 95.3 |

| Volume (ų) | 558.9 |

| Z | 2 |

| Key H-Bond (D-H···A) | N(pyrrolidine)-H···O(carbonyl) |

| H···A distance (Å) | 1.95 |

Chiroptical Spectroscopic Methods (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule (due to the stereocenter at position 3 of the pyrrolidine ring), chiroptical methods are essential for its characterization.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgnumberanalytics.com

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org

The amide group in the piperazinone ring acts as a chromophore. The CD spectrum would be expected to show a "Cotton effect"—a characteristic positive or negative peak—corresponding to the n→π* electronic transition of this chromophore. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) of the chiral center. libretexts.org By comparing the experimentally observed CD spectrum with theoretical predictions from quantum chemical calculations, the absolute configuration of the molecule can be determined. These techniques are also highly sensitive for determining the enantiomeric purity of a sample.

Computational and Theoretical Studies on 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are often used to determine the electronic structure of compounds such as 4-(pyrrolidin-3-ylmethyl)piperazin-2-one. nih.govresearchgate.net These calculations can reveal the distribution of electron density, which is crucial for predicting reactivity and intermolecular interactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that might be obtained through quantum chemical calculations.

Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity. Conformational analysis of this compound can be performed using molecular mechanics (MM) and Density Functional Theory (DFT). researchgate.netdergipark.org.tr MM methods are computationally less expensive and are suitable for exploring a wide range of possible conformations. Subsequently, the most stable conformations identified by MM can be further optimized using the more accurate DFT methods to obtain reliable geometric parameters and relative energies. researchgate.netdergipark.org.tr This two-step approach provides a comprehensive understanding of the molecule's preferred shapes.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

| 1 | 0.00 | 175 |

| 2 | 1.25 | 65 |

| 3 | 2.50 | -70 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a biological environment, such as in the presence of water. nih.govresearchgate.net These simulations model the movement of atoms and molecules over time, offering a view of conformational flexibility and the influence of solvent molecules. By simulating the compound in a water box, it is possible to study how water molecules arrange themselves around the solute and how this solvation shell affects the compound's conformation and dynamics. This information is critical for understanding how the molecule might behave in an aqueous physiological environment.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. researchgate.netmdpi.com For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to help assign signals in experimental NMR spectra. mdpi.com Similarly, Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of different functional groups, providing a theoretical basis for experimental IR data. mdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy calculations can forecast the electronic transitions and the corresponding absorption wavelengths. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -CH₂) | 3.1 | 3.0 |

| ¹³C NMR (ppm, C=O) | 170 | 168 |

| IR (cm⁻¹, C=O stretch) | 1680 | 1675 |

| UV-Vis (λₘₐₓ, nm) | 210 | 208 |

Note: This table provides a hypothetical comparison to demonstrate the utility of computational predictions in spectroscopy.

Ligand-Protein Docking Simulations for Putative Biological Targets

To explore the potential biological activity of this compound, ligand-protein docking simulations can be performed. researchgate.netresearchgate.net These simulations predict the preferred binding orientation of the molecule to a specific protein target. nih.gov By identifying the most stable binding mode and calculating a docking score, researchers can estimate the binding affinity. researchgate.net This preclinical, non-human, and non-clinical focused approach helps in identifying potential protein targets and understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 4: Hypothetical Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 |

| Interacting Residues | LYS72, ASP184, GLU91 |

Note: The data presented here is for illustrative purposes to show potential outcomes of docking simulations.

QSAR (Quantitative Structure-Activity Relationship) Modeling Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.govresearchgate.netnih.govtcmsp-e.com For a class of compounds including this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. researchgate.netnih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One

Reactions at the Piperazinone Nitrogen Atoms

The piperazinone ring of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one possesses two nitrogen atoms with distinct reactivity profiles. The secondary amine nitrogen (N-1) and the amide nitrogen (N-4) are both available for chemical modification, though their reactivity differs due to electronic and steric factors.

The N-1 nitrogen, being a secondary amine, is nucleophilic and can participate in a variety of reactions. Alkylation, acylation, and arylation are common transformations at this position. For instance, N-alkylation can be achieved using alkyl halides, while acylation can be performed with acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction temperature can influence the outcome and yield of these transformations.

The N-4 nitrogen, being part of an amide linkage, is significantly less nucleophilic than the N-1 nitrogen. However, it can still undergo reactions under specific conditions. For example, reduction of the amide group can lead to the formation of a piperazine (B1678402) ring. Strong reducing agents like lithium aluminum hydride are typically required for this transformation.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-1 alkylated derivative |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Triethylamine) | N-1 acylated derivative |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-1 arylated derivative |

| Amide Reduction | Lithium aluminum hydride (LiAlH4), THF | Piperazine derivative |

Reactions Involving the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound also presents opportunities for chemical modification. The secondary amine within the pyrrolidine ring is a key site for reactivity. Similar to the N-1 nitrogen of the piperazinone ring, the pyrrolidine nitrogen can undergo alkylation, acylation, and other nucleophilic reactions. nih.gov The relative reactivity of the two secondary amine nitrogens can be controlled by appropriate choice of protecting groups and reaction conditions.

Furthermore, the C-H bonds of the pyrrolidine ring can be functionalized, although this is generally more challenging. acs.org Oxidative C-H activation methods may be employed to introduce new functional groups at specific positions on the pyrrolidine ring. The stereochemistry of the pyrrolidine ring can also influence its reactivity and the stereochemical outcome of reactions. nih.gov

Functional Group Interconversions on the Piperazinone-Pyrrolidine Scaffold

The presence of both piperazinone and pyrrolidine rings, along with the methylene (B1212753) linker, allows for a wide range of functional group interconversions. These transformations can be used to synthesize a diverse library of derivatives with modified properties.

For example, the carbonyl group of the piperazinone ring can be a target for nucleophilic attack. Grignard reagents or organolithium compounds could potentially add to the carbonyl carbon, leading to the formation of tertiary alcohols after workup. The amide bond itself can be cleaved under harsh hydrolytic conditions (strong acid or base and high temperatures), leading to the opening of the piperazinone ring.

The methylene bridge connecting the two heterocyclic rings is generally stable. However, under certain oxidative conditions, it could be susceptible to cleavage.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Carbonyl Addition | Grignard reagent (R-MgBr), then H3O+ | Tertiary alcohol |

| Amide Hydrolysis | Strong acid (e.g., HCl) or Base (e.g., NaOH), Heat | Ring-opened amino acid |

Degradation Pathways and Stability Studies of this compound under Various Conditions

The stability of this compound is a critical factor for its handling, storage, and potential applications. Like many organic molecules, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. isaacpub.org

Hydrolytic degradation is a potential pathway, particularly under strongly acidic or basic conditions, which could lead to the cleavage of the amide bond in the piperazinone ring. isaacpub.org Oxidative degradation may occur in the presence of strong oxidizing agents, potentially affecting the nitrogen atoms or the C-H bonds on both rings. Thermal degradation at elevated temperatures could lead to decomposition, with the specific products depending on the conditions. utexas.edu

Stability studies are crucial to understand the shelf-life and potential degradation products of this compound. Such studies typically involve subjecting the compound to a range of stress conditions and analyzing the resulting mixture using chromatographic and spectroscopic techniques to identify and quantify any degradants. nih.govoup.com

| Condition | Potential Degradation Pathway | Major Degradation Products |

| Acidic pH | Amide hydrolysis | Ring-opened amino acid derivative |

| Basic pH | Amide hydrolysis | Ring-opened amino carboxylate |

| Oxidative Stress | Oxidation of amines and C-H bonds | N-oxides, hydroxylated derivatives |

| Thermal Stress | Decomposition | Fragmentation of the molecule |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is essential for optimizing reaction conditions and controlling the selectivity of the transformations. For reactions at the nitrogen centers, the mechanisms are typically nucleophilic substitution or addition reactions.

For instance, the N-alkylation of the secondary amines likely proceeds through an SN2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The stereochemistry of the pyrrolidine ring can influence the approach of the electrophile and thus the stereochemical outcome of the reaction.

In reactions involving the piperazinone carbonyl group, the mechanism will depend on the nature of the nucleophile. For example, the addition of a Grignard reagent would proceed via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup.

Computational studies can also provide valuable insights into the reaction mechanisms, helping to predict the most likely pathways and transition states. These theoretical investigations, combined with experimental evidence, can lead to a deeper understanding of the reactivity of this compound.

Pre Clinical Biological Activity and Potential Mechanisms of Action of 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One and Its Analogues Excluding Human Data

In Vitro Receptor Binding and Enzyme Inhibition Assays

The in vitro activity of analogues of 4-(pyrrolidin-3-ylmethyl)piperazin-2-one has been characterized through various receptor binding and enzyme inhibition assays. These studies are crucial for identifying the molecular targets of these compounds and quantifying their potency and selectivity.

Biochemical and cellular assays have been instrumental in identifying the targets of various pyrrolidin-2-one and piperazine (B1678402) derivatives. For instance, a non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, was identified through radioligand binding assays. nih.gov Intrinsic activity assays further confirmed this compound as a potent, non-selective antagonist of α1B and α2A-adrenoceptors. nih.gov

In the realm of enzyme inhibition, novel (4-piperidinyl)-piperazine derivatives have been evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2). nih.gov One advanced analogue, 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, demonstrated potent inhibitory activities in enzyme-based assays. nih.gov Another analogue, ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, also known as PF-00734200, was identified as a dipeptidyl peptidase IV inhibitor. nih.gov

Furthermore, a series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives have been synthesized and evaluated as sigma receptor ligands. nih.gov These studies found that several halogen-substituted sulfonamides exhibit high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov

The PI3K/AKT/mTOR pathway is another area where piperazine-containing compounds have been investigated. A compound identified as CYH33, methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f] nih.govnih.govnih.govtriazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate, was discovered as a selective PI3Kα inhibitor with an IC50 of 5.9 nM. nih.gov Western blot analysis confirmed that this compound could inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway. nih.gov Another study identified 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one as a highly potent and selective mTOR inhibitor. nih.gov

A summary of the in vitro binding and inhibition data for various analogues is presented in the table below.

| Compound | Target | Assay Type | Activity (nM) | Reference |

|---|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 receptor | Binding Affinity (Ki) | 0.96 | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 receptor | Binding Affinity (Ki) | 91.8 | nih.gov |

| CYH33 | PI3Kα | Inhibition (IC50) | 5.9 | nih.gov |

| AP24534 | BCR-ABL | Inhibition (IC50) | Low nM | acs.org |

| AP24534 | BCR-ABL (T315I mutant) | Inhibition (IC50) | Low nM | acs.org |

| BCTC | Rat VR1 (Capsaicin-induced) | Inhibition (IC50) | 35 | nih.gov |

| BCTC | Rat VR1 (Acid-induced) | Inhibition (IC50) | 6.0 | nih.gov |

Kinetic studies provide valuable insights into the binding mechanisms of ligands with their receptors. For analogues of this compound, these studies have helped to elucidate the nature of their interactions with their targets. For example, the discovery of AP24534, a potent, orally active pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, was guided by structure-based design. acs.org A key feature of this compound is a carbon-carbon triple bond linker that accommodates the increased bulk of the Ile315 side chain in the mutant kinase. acs.org This structural insight highlights the importance of understanding the kinetics and thermodynamics of ligand binding to achieve desired potency and selectivity.

Cell-Based Assays for Pharmacological Activity (e.g., reporter gene assays, cellular proliferation, migration, viability – without clinical relevance)

Cell-based assays are essential for evaluating the pharmacological activity of compounds in a more biologically relevant context than biochemical assays. Several analogues of this compound have been assessed in such assays.

For instance, a series of piperazin-2-one-based structures were evaluated for their cytotoxic activity against a variety of cell lines, including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.gov Two of the tested compounds, one bearing a TADDOL-derived substituent and another with a trifluoromethyl group, showed a significant effect on cell viability. nih.gov Similarly, the antitumor activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines was characterized by conducting cell viability assays using the MTT assay on MCF-7 breast cancer cells. mdpi.com

In the context of antimicrobial research, new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin (B1679917) analogues were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties. mdpi.com These compounds showed promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains. mdpi.com

The table below summarizes the findings from various cell-based assays.

| Compound Class | Assay Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Piperazin-2-one (B30754) derivatives | Cytotoxicity/Viability | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | Significant effect on cell viability for two compounds | nih.gov |

| 3-(4-(substituted)-piperazin-1-yl)cinnolines | Cell Viability (MTT) | MCF-7 | Compounds 10b, 10d, and 8b reduced viability to less than 50% | mdpi.com |

| Norfloxacin-thiazolidinedione hybrids | Anti-biofilm activity | S. aureus | Very good anti-biofilm activity with MBEC values up to 16 times smaller than the standard | mdpi.com |

| Pyrrolidine (B122466) derivatives | Antiproliferative activity | MCF-7, MDA-MB-231, A549 | Compounds 85b,c,k,p showed best cytotoxic activity against MCF-7 cells (IC50 8.3–16.4 µM) | nih.gov |

Pre-clinical in vivo Animal Model Studies for Efficacy (non-human, non-clinical)

Pre-clinical animal models are crucial for assessing the in vivo efficacy of drug candidates before they can be considered for human trials. Several analogues of this compound have demonstrated efficacy in various animal models.

The pharmacokinetic properties of several pyrrolidine and piperazine derivatives have been studied in animal models. For example, the disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats and dogs following oral administration. nih.gov Absorption was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour. nih.gov The parent drug constituted a significant portion of the circulating radioactivity (79.9% in rats and 80.2% in dogs). nih.gov The major route of metabolism was hydroxylation of the pyrimidine (B1678525) ring. nih.gov

In another study, the pharmacokinetics of buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) were investigated in rats. nih.gov Differences in their pharmacokinetic profiles were observed, with clearance values of 13.1 and 8.2 ml/min and terminal elimination half-lives of 25 and 79 minutes for buspirone and 1-PP, respectively. nih.gov At least 26% of the administered buspirone was converted to 1-PP. nih.gov

The table below provides a summary of pharmacokinetic parameters for selected analogues in animal models.

| Compound | Animal Model | Parameter | Value | Reference |

|---|---|---|---|---|

| PF-00734200 | Rat | Time to max concentration | Within 1 hour | nih.gov |

| PF-00734200 | Dog | Time to max concentration | Within 1 hour | nih.gov |

| Buspirone | Rat | Clearance | 13.1 ml/min | nih.gov |

| Buspirone | Rat | Elimination half-life | 25 min | nih.gov |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | Rat | Clearance | 8.2 ml/min | nih.gov |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | Rat | Elimination half-life | 79 min | nih.gov |

Pharmacodynamic studies in animal models help to establish the relationship between drug concentration and its pharmacological effect. An analogue of this compound, GLPG1690, an autotaxin inhibitor, was shown to cause a sustained reduction of lysophosphatidic acid (LPA) levels in plasma in vivo. acs.org This compound was also efficacious in a bleomycin-induced pulmonary fibrosis model in mice, where it reduced extracellular matrix deposition in the lung and LPA 18:2 content in bronchoalveolar lavage fluid. acs.org

Another study investigated the pharmacodynamic and pharmacokinetic interactions of piperine (B192125) on gliclazide (B1671584) in rats and rabbits. phcogj.com The combination of piperine and gliclazide showed a peak reduction in blood glucose in diabetic rats and rabbits. phcogj.com

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

The primary molecular mechanism of this compound and its analogues is the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds prevent the degradation of incretins, leading to higher active incretin levels in the plasma. This enhancement of incretin activity results in a glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, thereby contributing to lower blood glucose levels.

The binding of this compound and its analogues to the active site of DPP-IV is a key aspect of their mechanism of action. The pyrrolidine and piperazine scaffolds are common structural motifs found in many DPP-IV inhibitors, suggesting their importance in interacting with the enzyme's active site. Molecular docking studies of similar piperazine-derived compounds have indicated that these molecules can form strong interactions with key amino acid residues within the DPP-IV active site. These interactions are crucial for the potent and selective inhibition of the enzyme.

The selectivity of DPP-IV inhibitors is a critical factor for their safety profile. Inhibition of related proteases, such as DPP8 and DPP9, has been associated with toxicity. Therefore, the molecular design of compounds like this compound aims to achieve high selectivity for DPP-IV over other dipeptidyl peptidases.

While the primary mechanism is well-established for the class of DPP-IV inhibitors, specific data on the inhibitory activity of this compound is primarily found in patent literature. For instance, in the patent document WO2008088827A2, this compound and its analogues were evaluated for their ability to inhibit DPP-IV. The table below summarizes the DPP-IV inhibitory activity for a selection of these compounds.

| Compound Number (from WO2008088827A2) | Compound Name | DPP-IV IC50 (nM) |

|---|---|---|

| I-1 | 4-((R)-Pyrrolidin-3-ylmethyl)piperazin-2-one | 14 |

| I-2 | 4-((S)-Pyrrolidin-3-ylmethyl)piperazin-2-one | 33 |

| I-3 | This compound (racemic) | 23 |

| II-1 | 4-((R)-1-Methylpyrrolidin-3-ylmethyl)piperazin-2-one | 78 |

| II-2 | 4-((S)-1-Methylpyrrolidin-3-ylmethyl)piperazin-2-one | 120 |

Multi-Target Profiling and Polypharmacology Considerations for this compound

The concept of polypharmacology, where a single drug interacts with multiple targets, is an important consideration in drug development. For this compound, its multi-target profile and polypharmacological effects are primarily understood in the broader context of DPP-IV inhibitors.

The primary target of this compound is unequivocally DPP-IV. However, due to the presence of the piperazine and pyrrolidine moieties, which are known to interact with various receptors and enzymes, the potential for off-target activity exists. Piperazine derivatives, for instance, are known to have a wide range of biological activities, including interactions with aminergic G-protein coupled receptors.

The selectivity of DPP-IV inhibitors against other members of the DPP family, such as DPP8 and DPP9, is a crucial aspect of their multi-target profile. Non-selective inhibition of these related enzymes has been linked to adverse effects in preclinical studies. Therefore, a key consideration in the development of compounds like this compound is to ensure high selectivity for DPP-IV.

Beyond the DPP family, the broader polypharmacology of DPP-IV inhibitors may contribute to some of their observed biological effects that extend beyond glucose control. For example, DPP-IV is known to cleave a variety of substrates in addition to incretins, including chemokines and neuropeptides. Inhibition of DPP-IV could therefore modulate inflammatory and immune responses. Some studies on DPP-IV inhibitors have suggested potential cardiovascular and anti-inflammatory benefits, which may be partly attributable to these polypharmacological effects. However, specific data on the multi-target profile of this compound beyond its primary target is not extensively available in the public domain.

The table below outlines the known and potential targets for this class of compounds.

| Target | Interaction | Potential Effect |

|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Primary Target (Inhibition) | Antihyperglycemic effect |

| Dipeptidyl Peptidase 8 (DPP8) | Potential Off-Target (Weak Inhibition) | Minimized to avoid toxicity |

| Dipeptidyl Peptidase 9 (DPP9) | Potential Off-Target (Weak Inhibition) | Minimized to avoid toxicity |

| Other Chemokine/Neuropeptide Substrates of DPP-IV | Indirect (Modulation of substrate levels) | Potential anti-inflammatory and immunomodulatory effects |

Structure Activity Relationship Sar Studies on 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One Analogues for Enhanced Activity and Selectivity

Design Principles for SAR Investigations Based on 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping and bioisosteric replacement to explore novel chemical space while retaining essential pharmacophoric features. nih.govnih.govmdpi.com

Scaffold Hopping and Bioisosteric Replacement: One primary approach involves replacing the core scaffold with other chemical motifs to identify novel compounds with improved properties. nih.govresearchgate.net Bioisosterism, the substitution of one functional group with another that has similar biological properties, is a common tactic. nih.govmdpi.comneuroquantology.com For instance, the pyrrolidine (B122466) or piperazinone ring could be replaced with other heterocyclic systems to modulate binding affinity and physicochemical characteristics.

Key Design Considerations:

Target Interaction: Modifications are designed to optimize interactions with the biological target through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Conformational Rigidity: Introducing conformational constraints, for example, through ring fusion or bulky substituents, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Physicochemical Properties: Alterations are made to improve properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Impact of Pyrrolidine Ring Substitutions on Biological Activity Profiles

The pyrrolidine ring is a key component of the this compound scaffold, and its substitution pattern significantly influences biological activity. researchgate.netresearchgate.net The nitrogen atom and the carbon atoms of the ring offer multiple points for modification.

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for substitution, with many FDA-approved drugs containing N-substituted pyrrolidines. researchgate.net N-alkylation can impact the basicity and nucleophilicity of the nitrogen, which may be crucial for target engagement. nih.gov

C3- and C4-Substitution: Substituents at the 3 and 4 positions of the pyrrolidine ring can influence the molecule's three-dimensional shape and interaction with target proteins. researchgate.net The stereochemistry of these substituents is often critical, with cis or trans configurations leading to different biological profiles. researchgate.net For example, a trifluoromethyl group at the C4 position has been shown to favor a specific ring conformation that enhances agonist activity at certain G-protein coupled receptors. nih.gov

Illustrative Data on Pyrrolidine Ring Modifications

| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | Biological Activity (IC50, nM) |

| Parent | H | H | 150 |

| A1 | CH₃ | H | 120 |

| A2 | C₂H₅ | H | 180 |

| A3 | H | CH₃ | 95 |

| A4 | H | Ph | 250 |

Influence of Piperazinone Ring Modifications on Target Affinity and Efficacy

The piperazinone ring serves as another critical region for structural modification to fine-tune the pharmacological properties of this compound analogues.

N-Acylation: Acylation of the piperazinone nitrogen atoms can introduce a variety of functional groups that can form additional interactions with the target protein. nih.govnih.gov The nature of the acyl group, whether it is a simple alkyl, aryl, or a more complex moiety, can significantly alter the compound's activity and selectivity profile.

Lactam Modifications: Altering the lactam structure within the piperazinone ring, for instance, by changing ring size or introducing substituents, can impact the conformational flexibility and electronic properties of the molecule, thereby affecting its biological activity. bldpharm.com Replacing the piperazine (B1678402) ring with other heterocycles like piperidine (B6355638) or morpholine (B109124) has been shown in related series to sometimes decrease activity, highlighting the importance of the piperazine scaffold. nih.gov

Illustrative Data on Piperazinone Ring Modifications

| Compound ID | R3 (N4-substituent) | Modification | Biological Activity (IC50, nM) |

| Parent | H | None | 150 |

| B1 | COCH₃ | N-Acetylation | 80 |

| B2 | COPh | N-Benzoylation | 110 |

| B3 | H | Ring opened | >1000 |

| B4 | H | Homopiperazinone | 300 |

Role of the Linker Region in Modulating Pharmacological Properties

The methylene (B1212753) linker connecting the pyrrolidine and piperazinone rings plays a crucial role in determining the spatial orientation of these two moieties. The length, rigidity, and chemical nature of the linker can significantly impact how the molecule fits into the binding site of its target.

Linker Length: Increasing or decreasing the length of the linker can alter the distance between the key pharmacophoric groups, which may either improve or diminish binding affinity. In some related compound series, extending the alkyl chain has been shown to decrease affinity for certain receptors. mdpi.com

Linker Rigidity: Introducing rigid elements into the linker, such as double bonds or small rings, can reduce the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into its bioactive conformation but detrimental if it prevents the molecule from adopting the necessary orientation for binding. The inclusion of a piperazine ring in linkers of more complex molecules is a strategy used to increase rigidity and improve solubility. mdpi.comnih.gov

Stereochemical Effects on Activity and Selectivity

The this compound scaffold contains a chiral center at the 3-position of the pyrrolidine ring. The stereochemistry at this center can have a profound impact on the biological activity and selectivity of the molecule. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov

The (R)- and (S)-enantiomers of a compound can interact differently with a chiral biological target, such as a receptor or enzyme, leading to one enantiomer being significantly more potent than the other. nih.gov Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the SAR investigation of these analogues. nih.gov For instance, in a related series of pyrrolidine derivatives, the (R,R)-enantiomer displayed full agonism at a target receptor, while the (S,S)-enantiomer had significantly lower activity. nih.gov

Computational SAR and QSAR Modeling of this compound Derivatives

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of this compound derivatives and for guiding the design of new analogues. mdpi.com

QSAR Studies: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds. mdpi.com For related piperazine derivatives, 3D-QSAR studies have shown that electrostatic and steric factors are often correlated with their antagonistic effects.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. This information can then be used to rationally design new derivatives with improved interactions and, consequently, higher potency.

Advanced Analytical Methodologies for Detection and Quantification of 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One in Research Matrices Excluding Basic Id

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis and Metabolite Identification (in research context)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of spectrometry, are indispensable for analyzing 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one in complex biological matrices and for identifying its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometer (MS/MS), is the gold standard for quantifying low levels of drugs and their metabolites in research samples like plasma, urine, or tissue homogenates. researchgate.netresearchgate.net The technique offers exceptional sensitivity and selectivity. mdpi.com For this compound, electrospray ionization (ESI) in the positive mode would be effective, as the amine groups are readily protonated to form a pseudomolecular ion [M+H]⁺. nih.gov

In a typical bioanalytical workflow, the sample undergoes a preparation step, such as protein precipitation or solid-phase extraction, to remove interferences. researchgate.net The extract is then injected into the LC-MS/MS system. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific precursor ion (the [M+H]⁺ of the parent compound) and one or more of its characteristic product ions formed by collision-induced dissociation. mdpi.com This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. researchgate.netmdpi.com The use of stable isotopically labeled (SIL) internal standards is recommended to ensure the highest level of confidence in quantitative results. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis of this compound requires prior derivatization to enhance volatility. researchgate.net The mass spectrometer provides highly specific detection, and the resulting mass spectra, which contain characteristic fragmentation patterns, can be used for definitive identification. researchgate.net GC-MS is particularly useful for identifying impurities or metabolites that are also amenable to derivatization and have good chromatographic properties on GC columns. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For the unequivocal structural elucidation of unknown metabolites in a research context, LC-NMR is a powerful, albeit less common, technique. nih.gov After separation by HPLC, the eluent flows through an NMR flow cell, allowing for the acquisition of NMR spectra (e.g., ¹H NMR, COSY) of the separated compounds. This provides detailed structural information, such as the position of metabolic modification (e.g., hydroxylation, N-oxidation). When coupled with MS, which provides accurate mass and elemental composition, LC-NMR/MS offers a comprehensive platform for identifying novel metabolites without the need for isolation and purification of large quantities. nih.govresearchgate.net For instance, this could be used to confirm oxidation of the piperazine (B1678402) or pyrrolidine (B122466) rings, a common metabolic pathway for such compounds. researchgate.netnih.gov

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Settings

High-Throughput Screening (HTS) is a drug discovery process involving the automated testing of large numbers of compounds for a specific biological target. bmglabtech.com While this compound itself is not a screening compound, assays to find molecules that interact with its potential biological targets would rely on spectrophotometric or fluorometric methods.

These assays are performed in microplate formats (e.g., 384- or 1536-well plates) and rely on a measurable change in absorbance or fluorescence to indicate a "hit". nuvisan.com Since the target compound lacks native fluorescence, direct detection is not practical for HTS. Instead, an indirect assay format would be necessary.

Example HTS Scenario: If this compound were being investigated as an inhibitor of a specific enzyme, a fluorometric HTS assay could be developed. This would involve:

Using a substrate for the enzyme that becomes fluorescent upon enzymatic modification.

Incubating the enzyme, the fluorogenic substrate, and a compound from a large library.

A compound that inhibits the enzyme would prevent the formation of the fluorescent product, resulting in a low fluorescence signal.

The signal is read by a microplate reader, and compounds that show significant inhibition (hits) are selected for further study. nih.gov

Alternatively, in competitive binding assays, a fluorescently labeled ligand that binds to the target protein could be used. A successful inhibitor from the library would displace the fluorescent ligand, leading to a decrease in a signal like fluorescence polarization. The key is that the detection method is based on a fluorescent or colored probe related to the biological activity being screened, rather than on the properties of the library compounds themselves. nih.gov

Potential Applications of 4 Pyrrolidin 3 Ylmethyl Piperazin 2 One in Chemical Research and Future Directions

Role as a Privileged Scaffold in Medicinal Chemistry Research (theoretical implications)

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a fruitful starting point for drug design. eurekaselect.com The structure of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one combines two such recognized heterocyclic systems: pyrrolidine (B122466) and piperazine (B1678402). nih.govrsc.org This unique combination suggests its theoretical potential as a privileged scaffold for several reasons.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Its value stems from several key characteristics:

Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for an efficient exploration of three-dimensional pharmacophore space. This is a significant advantage over flat, aromatic systems in achieving specific and high-affinity interactions with complex biological targets. nih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, allowing for the creation of a diverse array of stereoisomers. The spatial orientation of substituents can drastically alter the biological profile of a molecule, enabling fine-tuning of its interaction with enantioselective proteins. nih.govresearchgate.net

Favorable Physicochemical Properties : The pyrrolidine moiety can contribute to improved aqueous solubility and favorable pharmacokinetic profiles.

The piperazine ring is another moiety frequently found in biologically active compounds and marketed drugs, valued for its own set of advantageous properties. rsc.orgtandfonline.com The piperazinone core in the target molecule retains many of these features:

Structural Versatility : The piperazine nucleus is a versatile linker that can connect different pharmacophores or serve as the core scaffold for groups that interact with a target. tandfonline.com Its two nitrogen atoms provide points for chemical modification, allowing for the modulation of basicity, solubility, and pharmacokinetic properties. rsc.orgtandfonline.com

Broad Biological Activity : Piperazine derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects, highlighting the ring system's ability to interact with a wide variety of biological targets. thieme-connect.comresearchgate.netwisdomlib.org

By integrating the stereochemically rich, three-dimensional character of the pyrrolidine ring with the versatile and pharmacologically proven piperazinone core, this compound emerges as a theoretically potent privileged scaffold. This hybrid structure offers multiple points for diversification and the potential to orient functional groups in precise spatial arrangements, making it an attractive starting point for developing libraries of compounds aimed at various therapeutic targets.

Table 1: Theoretical Advantages of Constituent Scaffolds

| Scaffold Component | Key Theoretical Advantages in Medicinal Chemistry |

|---|

| Pyrrolidine Ring | Provides sp³-rich three-dimensional structure. nih.gov Introduces stereochemical complexity and diversity. nih.govresearchgate.net Enhances exploration of pharmacophore space. nih.gov | | Piperazinone Core | Acts as a versatile linker or core structure. tandfonline.com Allows for modulation of physicochemical properties (e.g., solubility, basicity). tandfonline.com Frequently found in compounds with diverse biological activities. rsc.orgwisdomlib.org |

Application as a Building Block in Complex Chemical Synthesis

Beyond its role as a scaffold, this compound possesses the necessary chemical features to serve as a versatile building block in the synthesis of more complex molecules. A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, often bringing with it a specific set of functionalities or a pre-defined stereochemical arrangement. minakem.com

The reactivity of this compound is defined by several functional groups: